1-(Benzyloxy)-3-bromo-5-chlorobenzene
Description
Chemical Identity and Nomenclature
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming substituted aromatic compounds. The name indicates the presence of three distinct substituents attached to a benzene ring: a benzyloxy group at position 1, a bromo substituent at position 3, and a chloro substituent at position 5. This numbering system reflects the conventional approach to aromatic nomenclature where the principal functional group receives the lowest possible number, and subsequent substituents are numbered to provide the lowest overall combination of position numbers.
The Chemical Abstracts Service registry number 1187966-48-8 provides a unique identifier for this compound in chemical databases and literature. This registry system ensures unambiguous identification of the compound across different naming conventions and languages. Additional identifiers include the Molecular Design Limited number MFCD16660296, which serves as another standardized reference for the compound in chemical databases.
| Identifier Type | Value |
|---|---|
| Chemical Abstracts Service Number | 1187966-48-8 |
| Molecular Design Limited Number | MFCD16660296 |
| Molecular Formula | C13H10BrClO |
| Molecular Weight | 297.57 g/mol |
| International Chemical Identifier Key | PKROBCVIFMCNTC-UHFFFAOYSA-N |
Alternative nomenclature systems provide additional ways to describe this compound's structure. The International Union of Pure and Applied Chemistry name can also be expressed as 1-bromo-3-chloro-5-phenylmethoxybenzene, emphasizing the phenylmethoxy designation for the benzyloxy group. This alternative naming convention highlights the structural relationship between the benzyloxy substituent and its component parts: a phenyl ring connected through a methylene bridge to an oxygen atom.
The Simplified Molecular-Input Line-Entry System representation BrC1=CC(=CC(=C1)OCC1C=CC=CC=1)Cl provides a linear text description of the molecular structure. This notation system enables computer-based storage and retrieval of structural information, facilitating database searches and computational analysis of the compound's properties. The representation clearly shows the connectivity pattern of atoms within the molecule, including the aromatic ring systems and the substitution pattern.
Structural Characteristics and Molecular Geometry
The structural foundation of this compound rests on the benzene ring system, which exhibits characteristic aromatic geometry and bonding patterns. The benzene core maintains the planar hexagonal structure typical of aromatic compounds, with carbon-carbon bond lengths of approximately 140 picometers. This intermediate bond length, between typical single and double bond distances, reflects the delocalized electron system that characterizes aromatic compounds.
The molecular geometry of the benzene ring follows trigonal planar arrangements around each carbon atom, with bond angles of 120 degrees. This geometric arrangement results from the sp2 hybridization of carbon atoms in the aromatic system. Each carbon atom in the benzene ring forms three sigma bonds using sp2 hybrid orbitals, while the remaining p orbital participates in the delocalized pi electron system that spans the entire ring.
The substitution pattern in this compound creates a 1,3,5-arrangement that maximizes the separation between substituents around the benzene ring. This positioning minimizes steric interactions between the relatively large substituent groups while maintaining the planar character of the aromatic system. The bromo and chloro substituents, being halogen atoms, occupy relatively small volumes compared to organic substituents, but their electron-withdrawing effects influence the electronic properties of the entire molecule.
The benzyloxy substituent introduces additional structural complexity through its phenylmethoxy composition. This group consists of a phenyl ring connected to the main benzene system through a methylene bridge and an ether oxygen atom. The phenyl component of the benzyloxy group maintains its own aromatic character, creating a molecule with two distinct aromatic ring systems connected through the flexible methylene linker.
| Structural Parameter | Value | Reference Standard |
|---|---|---|
| Benzene Ring Bond Length | ~140 pm | Typical aromatic C-C distance |
| Carbon-Carbon Bond Angles | 120° | sp2 hybridization geometry |
| Molecular Weight | 297.57 g/mol | Calculated from atomic masses |
| Heavy Atom Count | 16 | Total non-hydrogen atoms |
| Rotatable Bond Count | 3 | Flexible connections |
The electronic structure of this compound reflects the combined influences of electron-withdrawing halogen substituents and the electron-donating character of the benzyloxy group. The bromo and chloro substituents remove electron density from the aromatic ring through inductive effects, while the benzyloxy group can donate electron density through resonance interactions involving the oxygen lone pairs. This electronic interplay creates a complex distribution of electron density around the molecule that influences its chemical reactivity and physical properties.
The three-dimensional conformation of the molecule involves considerations of the rotational freedom around the carbon-oxygen bond connecting the benzyloxy group to the main aromatic ring. This flexibility allows the phenyl component of the benzyloxy group to adopt various orientations relative to the main benzene ring, potentially influencing intermolecular interactions and crystal packing arrangements in the solid state.
Historical Context in Organohalogen Chemistry
The development of organohalogen chemistry, within which this compound finds its classification, traces back to the early nineteenth century when the first synthetic halocarbons were prepared. The field gained momentum as chemists recognized the valuable properties of halogen-containing compounds as solvents and anesthetics, leading to accelerated production and research into their applications. This historical progression established the foundation for understanding compounds like this compound within the broader context of halogenated aromatic chemistry.
The classification of organohalogen compounds encompasses several distinct categories based on the type of carbon atom to which the halogen is bonded. Aryl halides, the category that includes this compound, are characterized by halogen atoms directly attached to carbon atoms within aromatic ring systems. This classification distinguishes them from alkyl halides, where halogens are attached to sp3 hybridized carbon atoms, and vinylic halides, where halogens are bonded to sp2 hybridized carbon atoms in alkene systems.
The historical significance of halogenated aromatic compounds extends to their role as intermediates in pharmaceutical and industrial chemistry. The development of synthetic methodologies for introducing halogen substituents into aromatic systems has enabled the preparation of numerous bioactive compounds and industrial chemicals. More than 2,000 organohalogen compounds have been identified as naturally occurring materials, produced by various plants, fungi, bacteria, and marine organisms. This natural occurrence demonstrates the biological relevance of halogenated organic compounds and provides insight into their potential roles in biological systems.
The specific combination of bromo and chloro substituents in this compound represents an example of mixed halogenation, where multiple different halogen atoms are incorporated into a single molecule. This approach to molecular design allows chemists to fine-tune the electronic and steric properties of aromatic compounds by selecting appropriate combinations of halogen substituents. The different sizes and electronic effects of bromo versus chloro substituents provide opportunities for selective reactivity and controlled molecular recognition.
The benzyloxy protecting group strategy, evident in the structure of this compound, represents a well-established approach in synthetic organic chemistry for temporarily masking hydroxyl functional groups. The use of benzyl ethers as protecting groups has proven particularly valuable in sugar chemistry and other areas where selective protection and deprotection of hydroxyl groups is required. The stability of benzyl ethers toward acidic and basic conditions, combined with their facile removal through hydrogenolysis, has made them indispensable tools in complex organic synthesis.
The chemoselective manipulation of compounds containing both benzyl ether protecting groups and halogen substituents presents particular challenges in synthetic chemistry. Standard hydrogenolysis conditions for removing benzyl protecting groups can lead to competitive dehalogenation reactions, reducing yields and complicating purification procedures. These considerations have driven the development of specialized catalytic systems and reaction conditions that enable selective transformations in the presence of multiple reactive functional groups.
Properties
IUPAC Name |
1-bromo-3-chloro-5-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKROBCVIFMCNTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682115 | |
| Record name | 1-(Benzyloxy)-3-bromo-5-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187966-48-8 | |
| Record name | 1-Bromo-3-chloro-5-(phenylmethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187966-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Benzyloxy)-3-bromo-5-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
1-(Benzyloxy)-3-bromo-5-chlorobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, is being studied for its implications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
This compound has the molecular formula and a molecular weight of 297.6 g/mol. Its structural features include a benzyl ether linkage and halogen substitutions that influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H10BrClO |
| Molecular Weight | 297.6 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, research highlighted its effectiveness against HeLa cells, a cervical cancer cell line, where it demonstrated a GI50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range .
The compound's mechanism appears to involve the disruption of microtubule dynamics. It has been suggested that it interacts with tubulin, leading to mitotic arrest and subsequent apoptosis in cancer cells. This interaction is crucial for developing new chemotherapeutic agents targeting cell division processes.
Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties. Studies have shown that it may inhibit neuroinflammatory pathways, which are often implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The compound's ability to modulate inflammatory responses could make it a candidate for further research in neuroprotection.
Case Studies
- Antiproliferative Activity : A study conducted on modified rigidin-inspired compounds found that derivatives similar to this compound retained significant antiproliferative activity against HeLa cells, indicating the potential of halogenated compounds in cancer therapy .
- Neuroinflammation : Another investigation into compounds with similar structures highlighted their ability to reduce markers of neuroinflammation in vitro, suggesting that modifications to the benzyloxy group could enhance neuroprotective effects .
Safety and Toxicity
While the biological activities of this compound are promising, safety profiles must be considered. The compound is classified as harmful upon inhalation or skin contact, emphasizing the need for careful handling in laboratory settings . Toxicological assessments are necessary to establish safe dosage levels for potential therapeutic use.
Table 2: Toxicological Data
| Toxicity Parameter | Value |
|---|---|
| Acute Oral Toxicity | H301: Toxic if swallowed |
| Skin Contact | H311: Toxic in contact with skin |
| Inhalation Hazard | H332: Harmful if inhaled |
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development
- The compound is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its halogenated structure can enhance the biological activity of drugs, making it a valuable building block in drug design .
- Research has indicated its potential as a pharmacophore in developing new therapeutic agents targeting various diseases, including cancer and infectious diseases .
-
Biological Activity
- Studies have shown that compounds with similar structures exhibit significant antimicrobial and anticancer properties. The presence of halogens can increase lipophilicity, potentially enhancing bioactivity and interaction with biological targets .
- Its interactions with enzymes and receptors are under investigation, focusing on its ability to modulate biochemical pathways .
- Materials Science
Case Study 1: Anticancer Activity
A study exploring the anticancer properties of halogenated phenolic compounds demonstrated that derivatives of this compound exhibited selective cytotoxicity against certain cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through interaction with cellular signaling pathways .
Case Study 2: Drug Design
In a drug design project aimed at developing direct-acting antivirals for SARS-CoV-2, researchers utilized derivatives of this compound as lead compounds. The modifications to the benzyloxy group were found to significantly enhance antiviral activity while maintaining low toxicity profiles in vitro .
Comparison with Similar Compounds
Halogen Effects
- Fluorine vs. Chlorine : The fluoro analog (C₁₃H₁₀BrFO) exhibits stronger electron-withdrawing effects due to fluorine’s electronegativity, accelerating nucleophilic aromatic substitution (SNAr) but reducing stability in radical reactions compared to the chloro derivative .
- Bromine vs. Chlorine : Bromine’s lower electronegativity and larger atomic radius enhance its leaving-group ability in cross-coupling reactions (e.g., Suzuki-Miyaura), while chlorine offers better stability in harsh conditions .
Substituent Position and Steric Effects
- The absence of chlorine in 1-(Benzyloxy)-3-bromobenzene simplifies synthesis but limits regioselective functionalization at the 5-position .
- 1-Bromo-3-chloro-5-methylbenzene lacks the benzyloxy group, reducing steric bulk and making it more amenable to crystallization but less effective as a protecting-group intermediate .
Functional Group Variations
- Bromoacetyl-substituted analogs (e.g., 1-Benzyloxy-4-(bromoacetyl)benzene) introduce ketone functionality, enabling conjugate additions or Grignard reactions, unlike the purely halogenated target compound .
Preparation Methods
Diazotization-Hydrolysis Method
- Starting Material: 3-amino-5-chlorophenol or related aromatic amines
- Step 1: Diazotization of the amino group under acidic conditions to form the diazonium salt
- Step 2: Hydrolysis of the diazonium salt in acidic medium to yield 3-bromo-5-chlorophenol
Reaction Conditions and Notes
| Parameter | Details |
|---|---|
| Acidic Medium | Aqueous sulfuric acid (5–90%, preferably 30–60%) mixed with inert organic solvents such as toluene, dimethylbenzene, THF, or methylene dichloride |
| Temperature | 60–150 °C (preferably 80–120 °C) |
| Acid Molar Ratio | 1–20 equivalents relative to diazonium salt (preferably 8–12 equivalents) |
| Reaction Time | Until completion confirmed by HPLC |
| Post-Reaction Treatment | Simple extraction, concentration, filtration, and drying |
This method avoids expensive reagents like borane and reduces side reactions compared to ozonolysis or other classical methods. It also uses readily available raw materials and is amenable to scale-up.
Alkylation to Form 1-(Benzyloxy)-3-bromo-5-chlorobenzene
Once 3-bromo-5-chlorophenol is obtained, the benzyloxy group is introduced by nucleophilic substitution with benzyl bromide:
Typical Alkylation Procedure
-
- 3-bromo-5-chlorophenol
- Benzyl bromide (alkylating agent)
- Potassium carbonate (base)
- Acetone (solvent)
-
- Reflux for approximately 15 hours
- Molar ratios: phenol (1 equiv), benzyl bromide (~1.1 equiv), potassium carbonate (~3 equiv)
-
- Cool to room temperature
- Filter off inorganic salts
- Concentrate filtrate
- Purify by silica gel chromatography
Yield: Nearly quantitative (close to 100%) with white solid product.
Reaction Mechanism
The phenol’s hydroxyl group is deprotonated by potassium carbonate forming the phenolate ion, which then attacks the benzyl bromide via an SN2 mechanism, displacing bromide and forming the benzyloxy ether.
Characterization Data (Example)
- 1H NMR (300 MHz, CDCl3):
Summary Table of Preparation Methods
Research Findings and Comparative Analysis
- The diazotization-hydrolysis approach for 3-bromo-5-chlorophenol is favored industrially due to lower cost and ease of purification compared to ozonolysis or multi-step halogen exchange methods.
- Alkylation using benzyl bromide and potassium carbonate in acetone is a classic and reliable method to form aryl ethers with excellent yields and minimal side products.
- Purity of the final compound is typically above 95%, suitable for further synthetic applications.
- The reaction conditions are mild and compatible with sensitive functional groups, facilitating downstream functionalization.
Q & A
Q. What are the most reliable synthetic routes for preparing 1-(Benzyloxy)-3-bromo-5-chlorobenzene?
A common method involves nucleophilic substitution of a halogenated phenol derivative. For example, 3-bromo-5-chlorophenol can be reacted with benzyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., dimethylformamide or acetone). The benzyloxy group is introduced via an SN2 mechanism, and the reaction typically proceeds at 80–100°C for 12–24 hours . Key Considerations :
- Purification via column chromatography (silica gel, hexane/ethyl acetate eluent).
- Yield optimization by controlling stoichiometry (1:1.2 molar ratio of phenol to benzyl bromide).
Q. How is this compound characterized spectroscopically?
- NMR :
- ¹H NMR : Benzyloxy protons appear as a singlet at δ 4.9–5.1 ppm. Aromatic protons show splitting patterns consistent with substitution (e.g., para-chloro and meta-bromo groups).
- ¹³C NMR : Benzyl carbons resonate at δ 70–75 ppm; aromatic carbons near electron-withdrawing groups (Br, Cl) appear downfield (δ 125–140 ppm).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 310–312 (Br/Cl isotopic pattern). Fragmentation peaks correspond to loss of benzyloxy (C₇H₇O⁻, m/z 91) and Br/Cl substituents .
Q. What are the typical substitution reactions of this compound?
The bromine atom is more reactive than chlorine in nucleophilic aromatic substitution (NAS) due to lower electronegativity. Common reactions include:
- Suzuki Coupling : React with aryl boronic acids using Pd(PPh₃)₄ catalyst and Na₂CO₃ base in THF/H₂O at 80°C to form biaryl derivatives.
- Buchwald-Hartwig Amination : Introduce amines via palladium catalysis (e.g., Pd₂(dba)₃, Xantphos ligand) in toluene at 100°C .
Advanced Research Questions
Q. How can regioselectivity challenges in substitution reactions be addressed?
Competing reactivity between bromine and chlorine can lead to mixed products. Strategies include:
- Directing Groups : Use temporary substituents (e.g., nitro groups) to steer reactivity.
- Microwave-Assisted Synthesis : Enhance reaction specificity under controlled temperature/pressure.
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict activation energies for competing pathways, guiding experimental design .
Q. What mechanistic insights explain the compound’s stability under acidic conditions?
The benzyloxy group acts as an electron-donating group, stabilizing the aromatic ring against electrophilic attack. However, strong acids (e.g., H₂SO₄) may cleave the benzyl ether via protonation of the oxygen, leading to benzyl alcohol and a phenol derivative. Kinetic studies (monitored by HPLC) show degradation rates increase above pH < 2 .
Q. How does steric hindrance influence cross-coupling reactions?
The bulky benzyloxy group at position 1 and chlorine at position 5 create steric constraints. For example, in Heck reactions, bulky ligands (e.g., t-Bu₃P) improve catalytic efficiency by reducing steric clashes between the palladium center and substituents .
Methodological and Analytical Challenges
Q. What techniques resolve overlapping signals in NMR spectra?
- 2D NMR : HSQC and HMBC correlate ¹H and ¹³C signals to assign ambiguous peaks.
- Deuterated Solvents : Use DMSO-d₆ to sharpen splitting patterns.
- Variable Temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., restricted rotation of benzyloxy group) .
Q. How can trace impurities (e.g., dehalogenated byproducts) be quantified?
- GC-MS : Detect low-concentration impurities using selective ion monitoring (SIM).
- HPLC with PDA Detection : Resolve isomers (e.g., 3-bromo vs. 5-bromo derivatives) on a C18 column with acetonitrile/water gradient .
Safety and Handling
Q. What are the primary hazards associated with this compound?
- Toxicity : LD₅₀ (oral, rat) > 2000 mg/kg, but chronic exposure risks include hepatotoxicity.
- Fire Hazards : Combustion releases toxic gases (HBr, HCl, CO). Use CO₂ or dry chemical extinguishers.
- Storage : Keep in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
Applications in Research
Q. How is this compound used in pharmaceutical intermediates?
It serves as a precursor for:
Q. What role does it play in materials science?
- Liquid Crystals : Introduce fluorinated tails via nucleophilic substitution to tune mesophase behavior.
- Polymer Additives : Bromine acts as a flame retardant in epoxy resins .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
